C14H6BrClFN5S

Beschreibung

C₁₄H₆BrClFN₅S is a halogenated heteroaromatic compound featuring bromine (Br), chlorine (Cl), fluorine (F), nitrogen (N), and sulfur (S) atoms within a 14-carbon framework. Such compounds are often explored in pharmaceutical and agrochemical research due to their bioactivity and structural diversity. Key features include:

- Molecular Weight: ~448.7 g/mol (calculated).

- Functional Groups: Halogens (Br, Cl, F) likely enhance lipophilicity and metabolic stability, while nitrogen and sulfur may contribute to hydrogen bonding or enzymatic interactions.

- Potential Applications: Anticancer agents, kinase inhibitors, or antimicrobials, given the prevalence of halogenated nitrogen-sulfur heterocycles in drug discovery .

Eigenschaften

Molekularformel |

C14H6BrClFN5S |

|---|---|

Molekulargewicht |

410.7 g/mol |

IUPAC-Name |

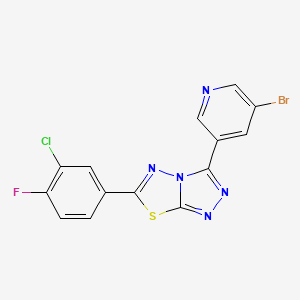

3-(5-bromopyridin-3-yl)-6-(3-chloro-4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |

InChI |

InChI=1S/C14H6BrClFN5S/c15-9-3-8(5-18-6-9)12-19-20-14-22(12)21-13(23-14)7-1-2-11(17)10(16)4-7/h1-6H |

InChI-Schlüssel |

FNOFOOICWHMIRP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1C2=NN3C(=NN=C3S2)C4=CC(=CN=C4)Br)Cl)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von C14H6BrClFN5S umfasst typischerweise mehrstufige organische Reaktionen. Die Ausgangsstoffe umfassen oft aromatische Verbindungen, die mit Brom-, Chlor-, Fluor- und Stickstoffgruppen funktionalisiert sind. Die Synthese kann Folgendes umfassen:

Halogenierung: Einführung von Brom-, Chlor- und Fluoratomen in den aromatischen Ring.

Nitrierung: Einführung von Stickstoffgruppen.

Sulfonierung: Einführung von Schwefelgruppen.

Industrielle Produktionsmethoden

Die industrielle Produktion von This compound kann große chemische Reaktoren umfassen, in denen die Reaktionsbedingungen wie Temperatur, Druck und Katalysatoren optimiert werden, um hohe Ausbeuten und Reinheiten zu erzielen. Der Prozess kann Folgendes umfassen:

Batchreaktoren: Für kontrollierte Synthese.

Durchflussreaktoren: Für die großtechnische Produktion.

Analyse Chemischer Reaktionen

Arten von Reaktionen

C14H6BrClFN5S: kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Reaktion mit Oxidationsmitteln, um oxidierte Produkte zu bilden.

Reduktion: Reaktion mit Reduktionsmitteln, um reduzierte Produkte zu bilden.

Substitution: Ersatz einer funktionellen Gruppe durch eine andere.

Addition: Addition von Atomen oder Gruppen an den aromatischen Ring.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogenierungsmittel, Nitrierungsmittel.

Additionsreagenzien: Wasserstoff, Halogene.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel:

Oxidation: Bildung von Chinonen oder anderen oxidierten Derivaten.

Reduktion: Bildung von Aminen oder anderen reduzierten Derivaten.

Substitution: Bildung von halogenierten oder nitrierten Derivaten.

Addition: Bildung von hydrierten oder halogenierten Produkten.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von This compound beinhaltet seine Interaktion mit spezifischen molekularen Zielen und Signalwegen. Die Verbindung kann:

An Enzyme binden: Hemmt oder aktiviert enzymatische Aktivität.

Mit DNA interagieren: Beeinflusst die Genexpression und Zellfunktionen.

Signalwege modulieren: Beeinflusst die Zellsignalisierung und -kommunikation.

Wirkmechanismus

The mechanism of action of C14H6BrClFN5S involves its interaction with specific molecular targets and pathways. The compound may:

Bind to enzymes: Inhibit or activate enzymatic activity.

Interact with DNA: Affect gene expression and cellular functions.

Modulate signaling pathways: Influence cellular signaling and communication.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Lipophilicity : C₁₄H₆BrClFN₅S likely has higher LogP than smaller boronic acids due to its extended aromatic system and additional halogens.

- Solubility : Lower solubility compared to boronic acids (e.g., 0.15 vs. 0.24 mg/mL) is attributed to reduced polarity from the absence of boronic acid groups and increased molecular weight .

Comparison with Boronic Acids :

- Boronic acids (e.g., C₆H₅BBrClO₂) require milder conditions (e.g., THF/H₂O, 75°C) , whereas C₁₄H₆BrClFN₅S may need higher temperatures or specialized catalysts due to steric hindrance.

Research Findings and Limitations

- Thermal Stability: Halogenated compounds like C₁₄H₆BrClFN₅S typically exhibit higher decomposition temperatures (>200°C) compared to non-halogenated analogs.

- Metabolism : Fluorine may reduce CYP450-mediated oxidation, enhancing half-life relative to chlorine/bromine-only analogs.

- Challenges: Limited experimental data on C₁₄H₆BrClFN₅S necessitates reliance on computational models (e.g., LogP predictions via XLOGP3) and analogs .

Biologische Aktivität

The compound C14H6BrClFN5S , with a molecular weight of 410.7 g/mol, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : this compound

- IUPAC Name : 3-(5-bromopyridin-3-yl)-6-(3-chloro-4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

- Canonical SMILES : C1=CC(=C(C=C1C2=NN3C(=NN=C3S2)C4=CC(=CN=C4)Br)Cl)F

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Interaction : The compound can bind to specific enzymes, potentially inhibiting or activating their activity.

- DNA Interaction : It may influence gene expression and cellular functions through interaction with DNA.

- Modulation of Signaling Pathways : this compound can affect cellular signaling and communication pathways, which are crucial for various physiological processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies focusing on similar halogenated compounds, antimicrobial activities against both Gram-positive and Gram-negative bacteria were observed.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 25 µg/mL |

| Staphylococcus aureus | 50 µg/mL |

| Listeria monocytogenes | 30 µg/mL |

These findings suggest that the compound could be developed as a potential antimicrobial agent in clinical settings .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays. Preliminary results indicate that it possesses moderate antioxidant activity, comparable to known antioxidants like ascorbic acid.

| Assay Type | EC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging | 55.52 |

| ABTS Radical Scavenging | 48.30 |

These values suggest that the compound may help mitigate oxidative stress in biological systems .

Cytotoxicity Studies

While exploring the cytotoxic effects of this compound on human cell lines, it was noted that certain concentrations exhibited cytotoxic effects while others did not significantly impact cell viability.

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| Human Lymphocytes | >100 |

| HeLa Cells | 40 |

This indicates a selective toxicity profile that warrants further investigation for therapeutic applications .

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

A study conducted on the antimicrobial efficacy of halogenated compounds similar to this compound found that it inhibited the growth of pathogenic bacteria effectively. The study employed disk diffusion methods to assess inhibition zones across different bacterial strains. -

Antioxidant Potential Analysis :

Another research effort utilized the DPPH assay to evaluate the antioxidant capacity of this compound. Results indicated a significant scavenging effect on free radicals, suggesting its potential role as an antioxidant agent in preventing oxidative damage . -

Cytotoxicity Assessment :

A detailed cytotoxicity assessment revealed differential effects on various human cell lines, highlighting the need for further studies to understand the compound's mechanism and therapeutic window better.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.